molecular formula C26H28N4O3 B11002044 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide

Cat. No.: B11002044
M. Wt: 444.5 g/mol
InChI Key: WVBQMFMSTWSDGR-UHFFFAOYSA-N
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Description

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide is a complex organic compound that features a pyridazinone core linked to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, which is synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions. The indole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent reaction conditions and efficient production. Solvent selection, temperature control, and purification steps are critical to achieving high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated pyridazinone.

Scientific Research Applications

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide
  • methyl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Uniqueness

Compared to similar compounds, 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide is unique due to the specific substitution pattern on the indole and pyridazinone cores. This unique structure may confer distinct biological activities and binding affinities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[1-(3-methylbutyl)indol-4-yl]acetamide

InChI

InChI=1S/C26H28N4O3/c1-18(2)12-14-29-15-13-21-23(8-5-9-24(21)29)27-25(31)17-30-26(32)11-10-22(28-30)19-6-4-7-20(16-19)33-3/h4-11,13,15-16,18H,12,14,17H2,1-3H3,(H,27,31)

InChI Key

WVBQMFMSTWSDGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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